Cas no 2770554-19-1 (benzyl N-(1-ethynyl-4,4-dimethylcyclohexyl)carbamate)

Benzyl N-(1-ethynyl-4,4-dimethylcyclohexyl)carbamate is a specialized carbamate derivative featuring a unique ethynyl-substituted cyclohexyl framework. The presence of the ethynyl group enhances reactivity, making it a valuable intermediate in organic synthesis, particularly for click chemistry applications. The 4,4-dimethylcyclohexyl moiety contributes to steric stability, while the benzyl carbamate group offers selective deprotection potential. This compound is useful in pharmaceutical and materials science research, where controlled functionalization and structural rigidity are required. Its well-defined reactivity profile and stability under various conditions make it suitable for complex molecular constructions, including peptide modifications and polymer crosslinking.
benzyl N-(1-ethynyl-4,4-dimethylcyclohexyl)carbamate structure
2770554-19-1 structure
Product Name:benzyl N-(1-ethynyl-4,4-dimethylcyclohexyl)carbamate
CAS No:2770554-19-1
MF:C18H23NO2
MW:285.38072514534
CID:6229122
PubChem ID:165992295
Update Time:2025-06-10

benzyl N-(1-ethynyl-4,4-dimethylcyclohexyl)carbamate Chemical and Physical Properties

Names and Identifiers

    • 2770554-19-1
    • benzyl N-(1-ethynyl-4,4-dimethylcyclohexyl)carbamate
    • EN300-37398095
    • Inchi: 1S/C18H23NO2/c1-4-18(12-10-17(2,3)11-13-18)19-16(20)21-14-15-8-6-5-7-9-15/h1,5-9H,10-14H2,2-3H3,(H,19,20)
    • InChI Key: DGQCLBCOUYIOOD-UHFFFAOYSA-N
    • SMILES: O(CC1C=CC=CC=1)C(NC1(C#C)CCC(C)(C)CC1)=O

Computed Properties

  • Exact Mass: 285.172878976g/mol
  • Monoisotopic Mass: 285.172878976g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 21
  • Rotatable Bond Count: 5
  • Complexity: 402
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.8
  • Topological Polar Surface Area: 38.3Ų

benzyl N-(1-ethynyl-4,4-dimethylcyclohexyl)carbamate Pricemore >>

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benzyl N-(1-ethynyl-4,4-dimethylcyclohexyl)carbamate Related Literature

Additional information on benzyl N-(1-ethynyl-4,4-dimethylcyclohexyl)carbamate

Comprehensive Overview of Benzyl N-(1-Ethynyl-4,4-dimethylcyclohexyl)carbamate (CAS No. 2770554-19-1)

Benzyl N-(1-Ethynyl-4,4-dimethylcyclohexyl)carbamate is a specialized organic compound with the CAS registry number 2770554-19-1. This compound belongs to the class of carbamate derivatives, which are widely studied for their diverse applications in medicinal chemistry, material science, and agrochemical research. The presence of both ethynyl and carbamate functional groups in its structure makes it a versatile intermediate for further chemical modifications. Researchers are particularly interested in its potential as a building block for drug discovery and peptide synthesis, given its unique steric and electronic properties.

In recent years, the demand for high-purity organic intermediates like Benzyl N-(1-Ethynyl-4,4-dimethylcyclohexyl)carbamate has surged, driven by advancements in pharmaceutical R&D and bioconjugation techniques. The compound's cyclohexyl backbone provides rigidity, while the ethynyl group offers a reactive handle for click chemistry applications. This dual functionality aligns with the growing trend of targeted drug delivery systems and bioorthogonal chemistry, which are hot topics in modern scientific literature.

From a synthetic perspective, CAS No. 2770554-19-1 is often utilized in asymmetric catalysis and cross-coupling reactions. Its stability under various reaction conditions makes it a preferred choice for constructing complex molecular architectures. The benzyl carbamate moiety, in particular, serves as a protective group for amines, a strategy frequently employed in peptide synthesis and proteomics research. These attributes have positioned the compound as a valuable tool in combinatorial chemistry libraries.

The compound's relevance extends to material science, where its structural features contribute to the development of advanced polymers and nanomaterials. For instance, the ethynyl group can participate in polymerization reactions, enabling the creation of novel conjugated systems with tailored optoelectronic properties. This has sparked interest in fields like organic electronics and sustainable energy solutions, addressing contemporary challenges in green chemistry.

Quality control and analytical characterization of Benzyl N-(1-Ethynyl-4,4-dimethylcyclohexyl)carbamate are critical for ensuring its performance in downstream applications. Techniques such as HPLC, NMR spectroscopy, and mass spectrometry are routinely employed to verify purity and structural integrity. These protocols align with GMP standards, which are essential for pharmaceutical-grade intermediates. The compound's CAS No. 2770554-19-1 serves as a unique identifier in global chemical databases, facilitating seamless supply chain tracking.

Looking ahead, the compound's potential in biomedical applications continues to attract attention. Its compatibility with bioimaging probes and theranostic agents underscores its role in precision medicine. As the scientific community explores AI-driven drug design and computational chemistry, compounds like Benzyl N-(1-Ethynyl-4,4-dimethylcyclohexyl)carbamate will likely play a pivotal role in accelerating high-throughput screening campaigns.

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